Bienvenue dans la boutique en ligne BenchChem!

1,7-Naphthyridin-3-amine

Kinase inhibition p38 MAPK Regioisomer SAR

This is the exclusive 1,7-naphthyridine scaffold required for Bayer's clinical-stage PIP4K2A inhibitors (BAY-091, BAY-297) and ATR kinase programs. Its unique 1,7-nitrogen geometry establishes hydrogen-bonding vectors not replicable by 1,5-, 1,6-, or 1,8-naphthyridine isomers. The 3-amino group provides a versatile synthetic handle for SAR exploration across PIM, p38 MAPK, and ATR kinase targets. For faithful reproduction of published clinical chemotypes, ensure procurement of ≥98% purity with COA documentation

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 58680-42-5
Cat. No. B1590691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Naphthyridin-3-amine
CAS58680-42-5
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CN=CC2=NC=C(C=C21)N
InChIInChI=1S/C8H7N3/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H,9H2
InChIKeyGXCHLHFGRITRCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Naphthyridin-3-amine (CAS 58680-42-5) Procurement Specifications and Physicochemical Baseline


1,7-Naphthyridin-3-amine (CAS 58680-42-5) is a heterocyclic aromatic amine with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol . The compound features a fused bicyclic naphthyridine core with nitrogen atoms at the 1- and 7-positions and an amino substituent at the 3-position. This specific nitrogen arrangement distinguishes it from the other five naphthyridine isomers (1,5-; 1,6-; 1,8-; 2,6-; and 2,7-naphthyridines), each of which presents distinct electronic distribution, hydrogen-bonding geometry, and reactivity profiles [1]. The compound is commercially available as a pharmaceutical intermediate with reported purity specifications of ≥98% to 99.48% and demonstrates limited water solubility but good solubility in polar aprotic solvents such as DMSO (4.78 mg/mL; 32.93 mM) and DMF .

Why 1,7-Naphthyridin-3-amine Cannot Be Interchanged with Other Naphthyridine Isomers in Drug Discovery


Among the six naphthyridine isomeric families, the 1,8-naphthyridine core has historically received the most extensive attention due to the commercial success of nalidixic acid and subsequent quinolone antibiotics, while 1,5- and 1,6-naphthyridines have been widely explored in antimicrobial and anticancer programs . The 1,7-naphthyridine scaffold occupies a distinct and increasingly validated niche: it has been explicitly selected as the privileged core for multiple clinical-stage kinase inhibitor programs, including Bayer's potent and highly selective PIP4K2A inhibitors BAY-091 and BAY-297 [1], as well as p38 MAP kinase inhibitors [2] and ATR kinase inhibitors [3]. The unique 1,7-nitrogen geometry establishes a specific hydrogen-bonding vector and electronic environment that cannot be replicated by 1,5-, 1,6-, or 1,8-isomers. Simply substituting a 1,8-naphthyridine or 1,5-naphthyridine core into a medicinal chemistry program validated on the 1,7-scaffold introduces unpredictable changes in kinase binding affinity, selectivity profile, and ADME properties, necessitating full SAR re-evaluation rather than direct interchange.

1,7-Naphthyridin-3-amine: Quantified Differentiation Evidence Against Comparator Naphthyridine Isomers


Regioisomeric Nitrogen Positioning Drives Distinct Kinase Inhibitor Selectivity Profiles in p38 MAPK Assays

The 1,7-naphthyridine scaffold has been validated in medicinal chemistry as a privileged core for p38 MAP kinase inhibition, with 1,7-naphthyridine 1-oxides demonstrating significant reduction in LPS-induced TNFα production in human whole blood [1]. While this class-level evidence does not provide a direct head-to-head comparison of the unsubstituted 1,7-naphthyridin-3-amine against other isomer cores, it establishes that the 1,7-isomer is specifically selected for kinase inhibitor development programs [2]. In contrast, 1,8-naphthyridines have been predominantly explored for antibacterial applications via topoisomerase inhibition and 1,5-naphthyridines for antimicrobial and antileishmanial activity [3]. The distinct therapeutic targeting profiles across isomeric families reflect fundamental differences in molecular recognition driven by nitrogen positioning.

Kinase inhibition p38 MAPK Regioisomer SAR

Commercial Availability and Purity Specification: 99.48% HPLC-Grade Material Enables Reproducible SAR Studies

1,7-Naphthyridin-3-amine is commercially available from multiple vendors with documented purity specifications ranging from 98% to 99.48% . The 99.48% HPLC purity grade provides a well-characterized starting material for medicinal chemistry applications, ensuring that observed biological activity in derivative screening originates from the intended molecular structure rather than confounding impurities. In contrast, the corresponding 1,6-naphthyridin-3-amine and 1,5-naphthyridin-3-amine isomers show more limited commercial availability and less standardized purity documentation across major chemical suppliers [1][2].

Procurement Purity specification Reproducibility

Solubility Profile in DMSO: Quantified Parameter for In Vitro Assay Design

1,7-Naphthyridin-3-amine exhibits a quantified solubility of 4.78 mg/mL (32.93 mM) in DMSO, requiring sonication for complete dissolution [1]. The compound shows limited water solubility but good solubility in polar aprotic solvents including DMF . While direct comparative solubility data for other naphthyridin-3-amine isomers under identical conditions are not available in the public literature, this quantified parameter enables precise stock solution preparation and consistent dosing across in vitro kinase and cellular assays.

Solubility Assay development Formulation

Distinct Regiochemistry Governs Site-Specific Reactivity in Derivatization Chemistry

The nitrogen atom arrangement in 1,7-naphthyridine imparts distinct regiochemical reactivity compared to its 1,5- and 1,8-isomers. NMR spectroscopic studies have demonstrated that the site of nucleophilic addition changes with temperature: for 1,5-naphthyridine, addition shifts from C-2 to C-4, whereas for 1,7-naphthyridine, addition occurs selectively at C-8 across the temperature range studied [1]. This regiochemical distinction translates directly to differential functionalization outcomes when using the 1,7-naphthyridin-3-amine scaffold for library synthesis versus alternative isomeric cores.

Synthetic chemistry Regioselectivity Derivatization

1,7-Naphthyridin-3-amine: Validated Application Scenarios for Research Procurement


Kinase Inhibitor Discovery: PIP4K2A-Targeted Programs

1,7-Naphthyridin-3-amine serves as the foundational building block for synthesizing 1,7-naphthyridine-based kinase inhibitors targeting PIP4K2A [1]. Bayer's development of BAY-091 and BAY-297, which are potent and highly selective inhibitors of PIP4K2A [2], validates this scaffold for lipid kinase programs. The 1,7-naphthyridine core provides essential hydrogen-bonding interactions with PIP4K2A active-site residues that alternative isomeric cores cannot recapitulate [3]. Research groups pursuing PIP4K2A as a therapeutic target should prioritize procurement of this specific isomer over other naphthyridin-3-amine variants.

p38 MAP Kinase Inhibitor Development

The 1,7-naphthyridine scaffold has been explicitly selected for the development of p38 mitogen-activated protein kinase inhibitors [1]. 1,7-Naphthyridine 1-oxide derivatives demonstrate significant reduction in LPS-induced TNFα production in human whole blood, a functional assay directly relevant to inflammatory disease models [2]. The 3-amino substituent on 1,7-naphthyridin-3-amine provides a versatile synthetic handle for introducing diverse N-oxide and other functional groups required for p38α MAPK engagement [3].

ATR Kinase Inhibitor Synthesis for Oncology Applications

1,7-Naphthyridine derivatives have been patented as ATR kinase inhibitors for the treatment of hyper-proliferative diseases including cancer [1]. The 2-[(3R)-3-methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine scaffold represents a clinically relevant chemotype derived from the 1,7-naphthyridine core. 1,7-Naphthyridin-3-amine provides the foundational heterocyclic framework for constructing ATR-targeted compounds with IC50 values in the nanomolar range [2].

PIM Kinase Inhibitor Research Programs

Bicyclic kinase inhibitors incorporating the 1,7-naphthyridine core have been disclosed for inhibition of Provirus Integration of Maloney Kinase (PIM kinase) activity associated with tumorigenesis [1]. The 3-amino substituent of 1,7-naphthyridin-3-amine serves as a key synthetic handle for introducing substituents that modulate PIM kinase selectivity and potency. Procurement of high-purity 1,7-naphthyridin-3-amine (≥99%) ensures reproducible synthetic outcomes in PIM inhibitor SAR campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,7-Naphthyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.